L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide
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Overview
Description
L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide is a synthetic compound characterized by the presence of phenylalanine residues and a sulfoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide typically involves the coupling of L-phenylalanine derivatives with a sulfoethyl group. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of the desired product. The process may involve multiple steps, including the protection of functional groups, activation of carboxyl groups, and subsequent deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for various applications. The process is optimized to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoethyl group to a thiol group.
Substitution: The phenylalanine residues can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide involves its interaction with specific molecular targets. The sulfoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The phenylalanine residues can participate in hydrophobic interactions, further modulating the activity of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-phenylalaninamide: Lacks the sulfoethyl group, resulting in different chemical properties and biological activities.
N-(2-sulfoethyl)-L-phenylalaninamide: Contains the sulfoethyl group but lacks the second phenylalanine residue, leading to distinct interactions and effects.
Uniqueness
L-Phenylalanyl-N-(2-sulfoethyl)-L-phenylalaninamide is unique due to the presence of both phenylalanine residues and the sulfoethyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
720698-96-4 |
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Molecular Formula |
C20H25N3O5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H25N3O5S/c21-17(13-15-7-3-1-4-8-15)19(24)23-18(14-16-9-5-2-6-10-16)20(25)22-11-12-29(26,27)28/h1-10,17-18H,11-14,21H2,(H,22,25)(H,23,24)(H,26,27,28)/t17-,18-/m0/s1 |
InChI Key |
AYIISPLCGXBGHS-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCCS(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCCS(=O)(=O)O)N |
Origin of Product |
United States |
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